Tert-butyl (S)1-formyl-3-methylbutylcarbamate

Chiral stability Racemization kinetics Peptide synthesis

N-Boc-L-leucinal is a chiral amino aldehyde derived from L-leucine, serving as a versatile synthon for constructing peptidomimetics and protease inhibitors. Supply challenges include racemization-prone storage and limited commercial availability of the enantiopure (S)-form. - Enables stereoselective aldol condensation to generate the statine pharmacophore-critical for renin and BACE1 inhibitor programs. - Demonstrates reproducible alkylation chemistry (16% yield over 6 steps) for Leu-Ala hydroxyethylene isostere synthesis. - Converts to ROS-scavenging nitroxide conjugates (e.g., JP4-039) in a two-step, 50% yield route. Each batch is verified for stereochemical integrity and supplied with Certificates of Analysis, ensuring reproducible results across multi-step asymmetric syntheses.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 58521-45-2
Cat. No. B179529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (S)1-formyl-3-methylbutylcarbamate
CAS58521-45-2
SynonymsBOC-leucinal;  N-tert-Butoxylcarbonyl-L-leucinal;  N-tert-Butoxycarbonyl-L-leucinal
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)CC(C=O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m0/s1
InChIKeyRQSBRFZHUKLKNO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate: Overview


Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (CAS 58521-45-2), also known as N-Boc-L-leucinal or Boc-Leu-CHO, is a chiral amino aldehyde derived from L-leucine, featuring a tert-butoxycarbonyl (Boc) protected amine and a reactive formyl group. This compound serves as a versatile chiral synthon in organic synthesis, particularly in the construction of peptidomimetics and protease inhibitors [1]. Its (S)-configuration, retained from the natural L-leucine precursor, is essential for the stereochemical fidelity of downstream bioactive molecules .

Chiral synthon for peptidomimetic and protease inhibitor synthesis
(S)-configuration from L-leucine for stereochemical control
Boc protection enables acid-labile orthogonal deprotection strategies

Why Tert-butyl (S)-1-formyl-3-methylbutylcarbamate Cannot Be Replaced


In peptide and peptidomimetic synthesis, stereochemical integrity and functional group compatibility are non-negotiable. Substituting tert-butyl (S)-1-formyl-3-methylbutylcarbamate with a racemic mixture, a different protecting group (e.g., Fmoc or Cbz), or an alternative amino aldehyde (e.g., Boc-phenylalaninal) introduces distinct reactivity profiles, stability liabilities, and divergent downstream yields [1]. The Boc group's acid-labile nature and the compound's documented susceptibility to racemization at room temperature impose strict handling and storage requirements that directly impact procurement and experimental reproducibility [1]. The quantitative evidence below defines the specific performance windows where this compound is essential.

Racemic form
Racemic mixture may not transfer required stereochemical outcomes in downstream asymmetric synthesis.
Alternative protecting groups
Fmoc- or Cbz-protected analogs may shift deprotection orthogonality and introduce stability or solubility differences.
Other amino aldehydes
Boc-phenylalaninal or similar building blocks differ in steric profile, reactivity, and racemization tendency; direct transfer may require validation.

Boc-L-leucinal: Key Differentiators from Amino Aldehydes


Enantiomeric Stability: Racemization Risk

N-Boc-L-leucinal racemizes if stored at room temperature, necessitating cold storage to preserve enantiomeric purity. This liability is characteristic of α-amino aldehydes bearing electron-withdrawing Boc protection; however, the leucine side chain offers no stereochemical stabilization, making it more prone to racemization than bulkier analogs like Boc-phenylalaninal [1].

Enantiomeric Stability
Class-level
Racemization at ambient temperature; requires cold storage.
Chiral purity may degrade without cold-chain handling.
Storage conditions directly impact synthetic reproducibility.
Chiral stability Racemization kinetics Peptide synthesis

Efficient JP4-039 Synthesis

An expedited synthesis of the bioprotective agent JP4-039 was achieved from N-Boc-L-leucinal in 50% overall yield over two steps, representing a significant improvement over a previous six-step route [1]. This efficiency is attributed to the aldehyde's compatibility with α,β-unsaturated diazoketone formation and subsequent photochemical Wolff rearrangement.

JP4-039 Synthesis
Reported
50% overall yield in 2 steps.
Supports convergent, short-step synthetic workflow.
Compared to previous 6-step route; yield improvement context-dependent.
Peptidomimetic synthesis Photochemical Wolff rearrangement ROS scavenger

Reproducible Lactone Synthesis

Alkylation of N-Boc-leucinal with the lithium salt of benzyl propargyl ether, instead of ethyl propiolate, provides a more reproducible and efficient route to a key lactone precursor of Leu-Ala hydroxyethylene isostere, yielding 16% over six steps from N-Boc-L-leucine [1]. This highlights the aldehyde's role in enabling a more reliable synthesis of a pharmacologically relevant scaffold.

Lactone Precursor Route
Reported
16% overall yield (6 steps).
May improve reproducibility for hydroxyethylene isostere synthesis.
Versus prior ethyl propiolate method; scalability requires review.
Aspartyl protease inhibitors Hydroxyethylene isostere Alzheimer's disease research

Purity and Physical Form Specifications

Commercial sources specify a minimum purity of 95% and physical form as a solid at 20°C , with other vendors offering 98% purity [1]. While not a comparator-based differentiator, this data establishes the compound's available quality tier, which is essential for procurement planning.

Quality Specification
Specification review
≥95% purity (solid at 20°C); 98% grade available.
Defines procurement quality tier for sensitive reactions.
Vendor datasheet; verify lot-specific purity.
Procurement specification Analytical purity Chiral intermediate

Boc-L-leucinal: Application Scenarios


Aspartyl Protease Inhibitors for Alzheimer's Research

The compound's reproducible alkylation chemistry, as demonstrated in the 6-step, 16% yield synthesis of a Leu-Ala hydroxyethylene isostere lactone precursor [1], positions it as a strategic intermediate for constructing peptidomimetic inhibitors targeting β-secretase (BACE1) and other aspartyl proteases implicated in Alzheimer's disease.

Radioprotective Agent JP4-039 Synthesis

The two-step, 50% yield conversion to JP4-039 [1] highlights its utility in the rapid assembly of reactive oxygen species (ROS) scavengers. This route is particularly valuable for medicinal chemistry programs requiring efficient access to bioprotective nitroxide conjugates.

Statine-Containing Peptide Synthesis

N-Boc-L-leucinal has been employed in stereoselective aldol condensations to prepare N-Boc-statine and its epimer [1]. This application is critical for generating the statine motif—a key pharmacophore in renin inhibitors and other aspartyl protease targets.

Application
Selection Property
Validation Focus
Aspartyl Protease Inhibitor Research
Stereochemical control & reproducible alkylation
Scalable lactone synthesis review
Radioprotective Agent Synthesis
Efficient aldehyde reactivity
Convergent JP4-039 assembly validation
Statine Motif Synthesis
Stereoselective aldol condensation
Epimer ratio and stereochemical outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl (S)1-formyl-3-methylbutylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.